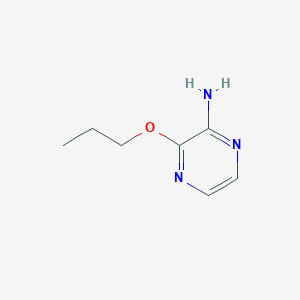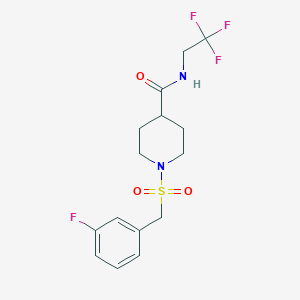
1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
New Fluoro Intermediates for Herbicidal Sulfonylureas
Research has explored the synthesis of new fluoro intermediates for herbicidal sulfonylureas, highlighting their selectivity and efficacy in agricultural applications. These intermediates have been shown to be selective post-emergence herbicides in crops like cotton and wheat, attributing their selectivity to specific metabolization processes and the combination with lipophilic difluoromethyl-benzenesulfonamide moieties (Hamprecht et al., 1999).
Stereoselective Preparation of Fluoro Carboxylic Acid Derivatives
The stereoselective preparation of fluoro carboxylic acid derivatives from various amino acids has been described, showcasing their incorporation into cyclic β-peptides and other structures. This research underscores the significance of fluoro derivatives in developing novel structures with potential biomedical applications (Yoshinari et al., 2011).
Aromatic Polyamides Based on Ether-sulfone-dicarboxylic Acids
Studies on the preparation and characterization of aromatic polyamides using ether-sulfone-dicarboxylic acids have revealed materials with high thermal stability and distinct glass transition temperatures. These polyamides are soluble in polar solvents and could be used to make transparent films, indicating their potential in materials science and engineering (Hsiao & Huang, 1997).
Soluble Fluorinated Polyamides with Pyridine and Sulfone Moieties
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been reported. These polyamides exhibit high glass transition temperatures and thermal stability, alongside low dielectric constants and moisture absorption. Such properties suggest their application in the electronics industry for creating materials with specific dielectric properties (Liu et al., 2013).
Synthesis and Biological Evaluation of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating moderate to good activities against various bacterial and fungal strains. This research indicates the potential of such compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Safety And Hazards
This involves understanding the compound’s safety profile, including its toxicity, flammability, and environmental impact.
Future Directions
This involves considering potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s important to note that handling chemicals should always be done following appropriate safety protocols.
properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N2O3S/c16-13-3-1-2-11(8-13)9-25(23,24)21-6-4-12(5-7-21)14(22)20-10-15(17,18)19/h1-3,8,12H,4-7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUCXXTWJKRCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

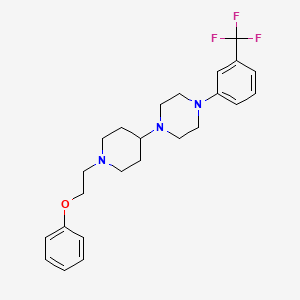
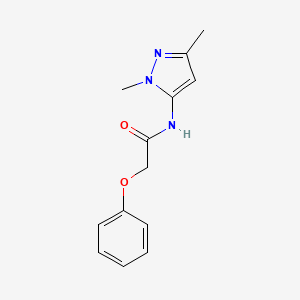
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
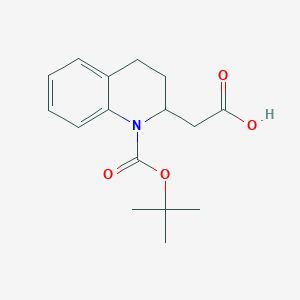
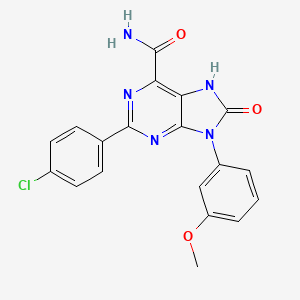
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
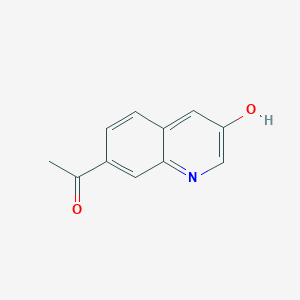
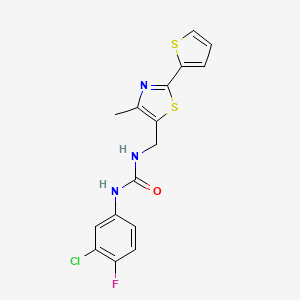
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)
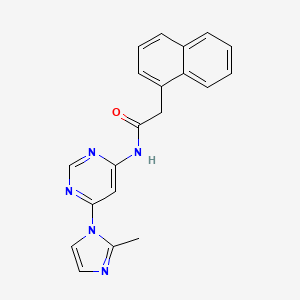
![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
